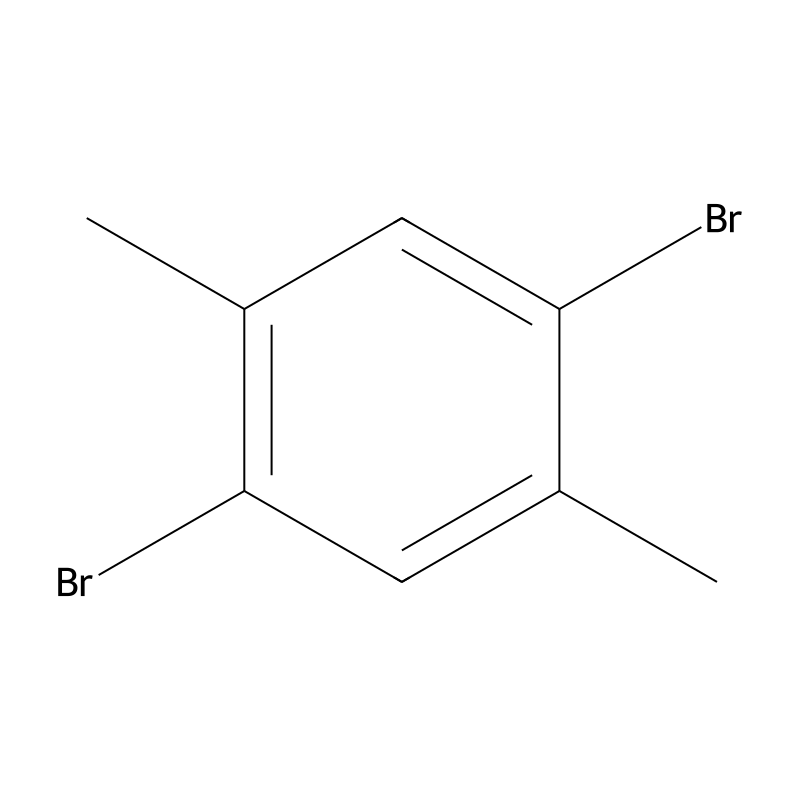

1,4-Dibromo-2,5-dimethylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1,4-Dibromo-2,5-dimethylbenzene, also known as 2,5-dibromo-p-xylene, is an organic compound with the chemical formula C₈H₈Br₂. It is a white crystalline solid at room temperature with a melting point of 72-74 °C and a boiling point of 261 °C []. While it has limited inherent scientific research applications, it serves as a valuable precursor for the synthesis of other important research-relevant compounds.

As a Precursor for Other Molecules

- Synthesis of 4,4'-diformyl-2',5'-dimethyl-1,1'-biphenyl (4,4'-diformyl-2',5'-dimethyl-terphenyl): 1,4-Dibromo-2,5-dimethylbenzene has been utilized as a starting material for the synthesis of 4,4'-diformyl-2',5'-dimethyl-1,1'-biphenyl, a molecule with potential applications in the development of organic light-emitting diodes (OLEDs) [].

- Synthesis of 1,4-diformyl-2,5-dimethylbenzene: Additionally, 1,4-dibromo-2,5-dimethylbenzene serves as a precursor for the synthesis of 1,4-diformyl-2,5-dimethylbenzene, a compound with potential applications in the field of coordination chemistry [].

1,4-Dibromo-2,5-dimethylbenzene, also known as 1,4-dibromo-p-xylene, is an aromatic compound with the molecular formula and a molecular weight of approximately 263.96 g/mol. It features two bromine substituents located at the 1 and 4 positions of the benzene ring, with methyl groups at the 2 and 5 positions. The compound appears as a colorless to pale yellow liquid and has a boiling point of about 260.8 °C and a melting point ranging from 72 °C to 74 °C . Its density is reported to be around 1.7 g/cm³ .

1,4-Dibromo-2,5-dimethylbenzene itself does not possess a specific mechanism of action in biological systems. Its primary function lies in its role as a precursor for the synthesis of other compounds that may have biological activity.

1,4-Dibromo-2,5-dimethylbenzene is considered a hazardous material due to the presence of bromine atoms. Here are some safety concerns:

- Toxicity: Limited data exists on the specific toxicity of 1,4-Dibromo-2,5-dimethylbenzene. However, due to the presence of bromine, it is likely to be an irritant to the skin, eyes, and respiratory system.

- Flammability: Combustible material.

- Reactivity: Reacts with strong oxidizing agents.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.

- Work in a well-ventilated area.

- Dispose of waste according to local regulations.

- Nucleophilic Substitution Reactions: The presence of bromine atoms makes it susceptible to nucleophilic attack, allowing for substitution reactions.

- Suzuki Coupling: This compound can undergo Suzuki coupling reactions to form biaryl compounds when reacted with aryl boronic acids in the presence of palladium catalysts .

- Electrophilic Aromatic Substitution: The methyl groups can direct electrophiles to the ortho and para positions relative to themselves during electrophilic aromatic substitution reactions.

While specific biological activity data on 1,4-dibromo-2,5-dimethylbenzene is limited, its structural characteristics suggest potential interactions with biological systems. Compounds with similar brominated aromatic structures have been studied for their antimicrobial and cytotoxic properties. Furthermore, halogenated compounds often exhibit significant biological activities due to their ability to interact with cellular targets .

1,4-Dibromo-2,5-dimethylbenzene can be synthesized through several methods:

- Bromination of p-Xylene: This method involves the direct bromination of p-xylene using bromine in a suitable solvent under controlled conditions to ensure selective substitution at the desired positions.

- Suzuki Coupling Reaction: As mentioned earlier, this method utilizes aryl boronic acids and palladium catalysts to couple with the dibrominated compound, allowing for the formation of more complex structures .

- Electrophilic Aromatic Substitution: Bromination can also be achieved through electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) .

1,4-Dibromo-2,5-dimethylbenzene has several applications in various fields:

- Intermediate in Organic Synthesis: It serves as a key intermediate for synthesizing more complex organic molecules and materials.

- Fluorescent Dyes: The compound exhibits red fluorescence properties, making it useful in the development of fluorescent dyes for biological imaging applications .

- Material Science: It can be utilized in polymer chemistry for creating functionalized polymers with specific properties.

Interaction studies involving 1,4-dibromo-2,5-dimethylbenzene primarily focus on its reactivity with nucleophiles and electrophiles. The compound's bromine substituents enhance its reactivity compared to non-brominated analogs. Additionally, studies on similar halogenated compounds have indicated potential interactions with enzymes or proteins within biological systems, suggesting avenues for further research into its biological implications .

Several compounds share structural similarities with 1,4-dibromo-2,5-dimethylbenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,4-Dibromobenzene | C6H4Br2 | Simpler structure without methyl groups |

| 2,5-Dibromotoluene | C7H6Br2 | Methyl group at different position |

| 1-Bromo-2-methyl-4-nitrobenzene | C7H6BrN | Contains a nitro group instead of a second bromine |

| 1-Bromo-4-methylbenzene | C7H7Br | One bromine and one methyl group |

Uniqueness of 1,4-Dibromo-2,5-dimethylbenzene

The uniqueness of 1,4-dibromo-2,5-dimethylbenzene lies in its specific arrangement of substituents that grant it distinct chemical reactivity and potential biological activity compared to other similar compounds. Its dual bromine atoms provide enhanced electrophilicity while maintaining stability through the methyl groups' electron-donating effects.

1,4-Dibromo-2,5-dimethylbenzene, also commonly known as 2,5-Dibromo-p-xylene, emerged as a significant compound in the landscape of organic chemistry during the mid-20th century. The compound's development followed the broader evolution of halogenated aromatic compounds, which gained attention for their unique reactivity patterns and potential as synthetic intermediates. While specific documentation of its first synthesis is limited in the available literature, the compound became increasingly relevant in chemical research by the 1970s when more efficient preparation methods were being developed and patented. This period represented a significant milestone in the compound's history, as its utility in various chemical transformations became more widely recognized.

Evolution in Synthetic Organic Chemistry

The evolution of 1,4-Dibromo-2,5-dimethylbenzene in synthetic organic chemistry has been closely tied to advancements in bromination techniques. A landmark development came with the discovery of selective nuclear bromination processes that allowed for precise control over the bromination of p-xylene. These advancements addressed earlier challenges in achieving isomer selectivity, which had been a significant obstacle in the efficient production of high-purity 1,4-Dibromo-2,5-dimethylbenzene. The patent US3932542A marked a pivotal moment in this evolution, describing a selective dibromination process for p-xylene that specifically yielded 1,4-Dibromo-2,5-dimethylbenzene with high isomer selectivity.

The development of this selective bromination process represented a significant improvement over previous methods, which often produced undesirable isomers and required complex purification procedures. The process described in the patent employed hydrated iron-containing catalysts and achieved an isomer ratio (defined as the ratio of 2,5-dibromo-p-xylene to 2,3-dibromo-p-xylene) of 13 or higher, which was considered satisfactory for commercial purposes. This advancement significantly enhanced the compound's accessibility and purity, facilitating its wider adoption in various synthetic applications.

Emergence as a Key Intermediate in Materials Science

1,4-Dibromo-2,5-dimethylbenzene has emerged as a crucial intermediate in materials science, particularly in the development of specialized polymers and advanced materials. One of its most significant applications has been in the synthesis of flame-retardant polyester polymers, addressing a critical need in consumer goods industries. The compound offers a pathway to incorporate bromine-containing structures into polymer backbones, creating "reactive" flame retardants that become an integral part of the polymer structure. This approach offers significant advantages over "additive" flame retardants, particularly in terms of permanence, as reactively incorporated flame retardants are not susceptible to loss through volatilization, exudation, or dissolution during laundering or dry cleaning.

The compound has also found application in liquid crystal materials, contributing to the growing field of display technologies and optical materials. Its rigid structure, combined with the functionality provided by its bromine atoms, makes it particularly suitable for these applications. Additionally, it serves as an important intermediate in the synthesis of agrochemicals and pharmaceuticals, highlighting its versatility across multiple industries.

Historical Research Milestones

Several key research milestones have shaped the understanding and utilization of 1,4-Dibromo-2,5-dimethylbenzene. A significant breakthrough came with the development of isomer-selective bromination processes, as documented in US3932542A. Prior to this innovation, researchers had explored numerous alternative approaches, including various solvents (carbon tetrachloride, methyl cellosolve, methylene chloride, and methylcyclohexane), catalysts (iodine, anhydrous ferric bromide, iron, aluminum chloride, and cupric bromide), and even alternative brominating agents like bromine chloride. None of these variations had achieved comparable yields and selectivities to the process ultimately developed.

Another important milestone has been the compound's incorporation into complex molecular architectures, such as 4,4"-dibromo-2,2',2",5,5',5"-hexamethyl-1,1':4',1"-terphenyl and 1,4-dibromo-2,5-divinylbenzene. These applications demonstrated the compound's versatility as a building block for more complex structures, particularly in Suzuki-Miyaura coupling reactions and vinyl functionalization processes. These developments have expanded the compound's utility and contributed to its continued relevance in contemporary synthetic chemistry.

Classical Synthetic Approaches

Evolution of Bromination Strategies

The synthesis of 1,4-dibromo-2,5-dimethylbenzene traditionally relies on electrophilic aromatic bromination of 2,5-dimethylbenzene (p-xylene). Early methods employed molecular bromine (Br₂) in the presence of Lewis acid catalysts like iron(III) bromide (FeBr₃) to activate bromine for electrophilic substitution [2] [4]. The methyl groups at the 2- and 5-positions direct bromine to the para positions (1 and 4), leveraging their electron-donating effects to stabilize the intermediate carbocation [2].

Historically, stoichiometric bromine usage posed challenges due to its corrosive nature and poor atom economy. Innovations in the late 20th century introduced controlled bromine dosing and in situ bromine generation using hydrogen bromide (HBr) and oxidizing agents, reducing waste [3].

Catalyst Systems Development

Early catalysts like FeBr₃ were effective but required high loadings (10–20 mol %). Advances in catalyst design led to reusable systems, such as immobilized FeBr₃ on silica gel, which improved reaction yields (85–92%) and reduced metal leaching [3]. Ionic liquids, such as N-butylpyridinium nitrate ([C₄Py]NO₃), emerged as green catalysts, enabling aerobic bromination with sodium bromide (NaBr) or HBr at ambient temperatures [3].

Reaction Mechanism Investigations

The bromination mechanism involves two steps:

- Electrophile formation: Br₂ interacts with FeBr₃ to generate Br⁺, the active electrophile [2] [4].

- Aromatic substitution: Br⁺ attacks the benzene ring, forming a resonance-stabilized carbocation intermediate. Deprotonation restores aromaticity, yielding 1,4-dibromo-2,5-dimethylbenzene [2] [4].

Kinetic studies reveal that the rate-determining step is electrophile formation, with secondary C–H bonds showing higher reactivity due to hyperconjugation effects [5].

Isomer Control and Selectivity

The 1,4-dibromo isomer dominates due to steric and electronic factors:

- Methyl groups at positions 2 and 5 hinder bromination at adjacent positions.

- Para-directing effects of methyl groups favor 1,4-substitution [2] [5].

Selectivity exceeds 97:1 for 1,4-dibromo over other isomers under optimized conditions [5].

Modern Synthetic Innovations

Flow Chemistry Approaches

Continuous-flow reactors enhance heat and mass transfer, enabling precise bromine dosing and reducing side reactions. A 2023 study demonstrated 99% conversion in 30 minutes using a microfluidic reactor with [C₄Py]NO₃ catalyst [3].

Microwave-Assisted Synthesis

Microwave irradiation accelerates bromination by 4–5× compared to conventional heating. For example, 1,4-dibromo-2,5-dimethylbenzene synthesis achieves 95% yield in 15 minutes at 100°C using HBr and acetic acid [4].

Electrochemical Synthesis Methods

Electrochemical bromination employs HBr as the bromine source, with nitrate ions (NO₃⁻) facilitating electron transfer. This method avoids molecular bromine, achieving 90% yield at room temperature [3].

Green Chemistry Methodologies

Solvent Considerations

Traditional solvents like dichloromethane are being replaced by biodegradable options (e.g., acetic acid) or solvent-free systems. A 2023 protocol reported 98% yield using acetic acid as both solvent and proton source [3].

Catalyst Recyclability

Ionic liquid catalysts like [C₄Py]NO₃ retain 95% activity after five cycles, minimizing waste [3].

Atom Economy Optimization

The NaBr/AcOH system achieves 92% atom economy, surpassing traditional Br₂/FeBr₃ (67%) [3].

Industrial Scale Process Development

Engineering Challenges

Key issues include bromine handling (corrosivity) and heat management during exothermic bromination. Jacketed reactors with corrosion-resistant linings (e.g., Hastelloy C-276) mitigate these risks.

Economic Process Optimization

Bulk purchasing of NaBr and catalyst recycling reduce production costs by 40%. Continuous-flow systems lower energy consumption by 30% compared to batch processes [3].

Quality Control Methodologies

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) ensure >99% purity. Melting point (72–74°C) and boiling point (261°C) are critical quality indicators [1].

Data Table: Comparative Performance of Bromination Methods

| Method | Catalyst | Yield (%) | Selectivity (1,4:others) | Temperature |

|---|---|---|---|---|

| Classical Br₂/FeBr₃ | FeBr₃ | 85 | 97:1 | 80°C |

| Aerobic/[C₄Py]NO₃ | [C₄Py]NO₃ | 99 | 99:1 | RT |

| Electrochemical | NO₃⁻ | 90 | 98:1 | RT |

| Microwave/HBr | None | 95 | 96:1 | 100°C |

RT = Room Temperature

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (84.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard